4-Amino-3-methyl-7-azaindole

描述

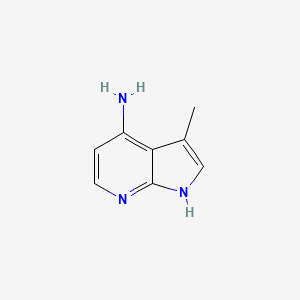

4-Amino-3-methyl-7-azaindole is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 4-Amino-3-methyl-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival .

Mode of Action

This compound acts as an inhibitor of the SRC kinase . It interacts with the kinase’s ATP-binding site, specifically the hinge region . The compound forms two hydrogen bonds with the kinase hinge region, effectively inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of SRC kinase by this compound affects various biochemical pathways. SRC kinase is involved in many signaling pathways that regulate crucial cellular processes . Therefore, its inhibition can lead to changes in these processes, potentially leading to antiproliferative and antioxidant activities .

Pharmacokinetics

Efforts have been made to reduce aldehyde oxidase (ao)-mediated metabolism at the 2-position of these 7-azaindole analogues .

Result of Action

The result of this compound’s action is significant antiproliferative activity. In vitro studies on the MCF-7 breast cancer cell line showed that the compound and its analogues have significant antiproliferative results .

生化分析

Biochemical Properties

4-Amino-3-methyl-7-azaindole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as an inhibitor of tyrosine protein kinase SRC, which is involved in the regulation of various cellular processes, including cell growth and differentiation . The interaction between this compound and SRC kinase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity and subsequent downstream signaling pathways . Additionally, this compound has shown potential in inhibiting other kinases, making it a valuable tool in the study of kinase-related biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to exert antiproliferative effects on cancer cell lines, such as the MCF-7 breast cancer cell line . The antiproliferative activity is primarily due to the inhibition of SRC kinase, which plays a critical role in cell proliferation and survival. Furthermore, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of p38 MAP kinase, which is involved in inflammatory responses and stress signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the active site of SRC kinase, resulting in the inhibition of its catalytic activity . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, this compound has been shown to inhibit other kinases, such as p38 MAP kinase, through similar binding interactions . These inhibitory effects lead to alterations in downstream signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes and sustained cellular effects . The compound may undergo degradation over time, leading to a decrease in its inhibitory activity and subsequent cellular effects. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its activity for extended periods, provided that it is stored and handled under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and produce desired therapeutic effects without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are achieved . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . For instance, this compound can inhibit the activity of p38 MAP kinase, which plays a role in regulating metabolic processes . Additionally, the compound may interact with other enzymes and cofactors, leading to alterations in metabolic pathways and changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its inhibitory effects on target enzymes . The distribution of the compound within tissues is also influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the cytoplasm or nucleus, where it can interact with target enzymes and influence cellular processes . The subcellular localization of the compound is essential for its inhibitory activity and its ability to modulate cellular function.

生物活性

4-Amino-3-methyl-7-azaindole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the azaindole family, characterized by a fused indole structure with nitrogen atoms incorporated into the ring system. Its molecular formula is C_8H_9N_3, and it features an amino group at the 4-position and a methyl group at the 3-position of the azaindole framework. The compound's structure allows it to engage in various chemical reactions, making it a versatile scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular pathways:

- PI3K Inhibition : Research indicates that derivatives of 7-azaindoles, including this compound, exhibit potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival. This inhibition can lead to reduced tumor cell growth and has implications for cancer therapy .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against various bacterial strains. Studies have demonstrated that azaindoles can disrupt bacterial cell wall integrity, leading to cell death .

- Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory activity by modulating inflammatory pathways, potentially via inhibition of cyclooxygenases or other pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Pharmacological Applications

The pharmacological applications of this compound are broad:

- Cancer Therapy : Due to its role as a PI3K inhibitor, this compound is being investigated as a potential therapeutic agent in oncology, particularly for tumors with dysregulated PI3K signaling.

- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains.

- Inflammatory Disorders : The anti-inflammatory effects may provide avenues for developing treatments for chronic inflammatory diseases.

属性

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPDBEMMMAWEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260681 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-70-4 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。